molecular formula C16H16Cl2N2O2 B1391261 N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 1020057-20-8

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B1391261
CAS No.: 1020057-20-8
M. Wt: 339.2 g/mol
InChI Key: CUNVJMDHZKRWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Azole Derivatives Synthesis : A study reported the synthesis of various compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, from 3-[(4-methylphenyl)amino]propanehydrazide. Some synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Herbicidal Activity

  • Crystal Structure and Herbicidal Efficacy : Research on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effective herbicidal activity (Liu et al., 2008).

Anticonvulsant Studies

  • N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated significant activity in anticonvulsant tests, showing potential for use against generalized seizures (Idris et al., 2011).

Mass Spectral Analysis

  • Mass Spectral Behavior of Analog Compounds : A study focused on the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, an analog, helping in understanding the elimination processes in such compounds (Mallen et al., 1979).

Environmental Impact

  • Herbicides in Environmental Waters : Research on the occurrence and determination of herbicides in environmental waters, including (2,4-dichlorophenoxy)acetic acid, provided insights into the environmental impact of such compounds (Laganà et al., 2002).

Malaria Treatment

  • Aminoacetamides in Malaria Treatment : A study developed N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide (compound 28) showing low-nanomolar activity against malaria parasite stages (Norcross et al., 2019).

X-Ray Diffraction Studies

  • Herbicide Adducts Analysis : X-ray diffraction studies of adducts between the herbicide (2, 4-dichlorophenoxy)acetic acid and other compounds provided structural insights (Lynch et al., 1992).

Agricultural Applications

  • Methods in Rice Fields : Research on controlling jointvetch and waterprimrose in rice fields in Puerto Rico involved the use of propanil and other related compounds, offering insights into agricultural applications (Liu & Lozano, 1987).

Physiological Effects

  • Effects on Plant Growth : A study explored the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate on various plants, aiding in understanding herbicide actions (Shimabukuro et al., 1978).

Quantum Chemical Studies

  • Anti-Prostatic Carcinoma Drug Analysis : Quantum chemical studies of bicalutamide, a drug structurally related to the compound of interest, provided insights into its properties and applications in treating prostate cancer (Otuokere & Amaku, 2015).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-7-12(19)4-5-14(9)20-16(21)10(2)22-15-6-3-11(17)8-13(15)18/h3-8,10H,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVJMDHZKRWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.